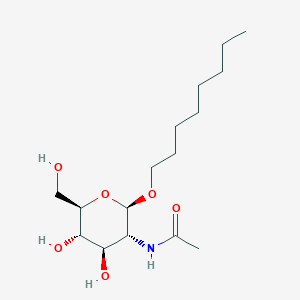

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-OXGONZEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of glucose derivatives. One common method is the reaction of 2-acetamido-2-deoxy-D-glucose with octyl alcohol in the presence of an acid catalyst . The reaction is carried out under mild conditions to prevent degradation of the sugar moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted glucopyranosides.

Wissenschaftliche Forschungsanwendungen

Membrane Protein Solubilization

One of the primary applications of Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside is in the solubilization of membrane proteins. It acts as a carbohydrate detergent, facilitating the extraction and stabilization of membrane proteins for structural and functional studies. This property is crucial for understanding membrane protein dynamics, interactions, and functions in biological systems .

Glycoprotein Studies

Octyl GlcNAc is utilized in glycoprotein research, particularly in the study of glycan structures and their biological roles. Its ability to mimic natural glycosylation patterns allows researchers to investigate glycoprotein interactions, stability, and function in cellular environments. This application is particularly relevant in drug development and vaccine formulation, where glycosylation can significantly impact efficacy .

Enzyme Activity Modulation

The compound has shown potential in modulating enzyme activities, particularly cellulases. By altering the solubility and stability of enzymes, Octyl GlcNAc can enhance enzymatic reactions or provide insights into enzyme mechanisms. This application is vital for biotechnological processes involving biomass conversion and biofuel production .

Drug Delivery Systems

Recent studies suggest that Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside can be incorporated into drug delivery systems due to its amphiphilic nature. Its ability to form micelles makes it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability .

Case Study 1: Membrane Protein Extraction

In a study published by Glentham Life Sciences, Octyl GlcNAc was successfully used to extract membrane proteins from various cell types. The results indicated that the compound not only solubilized proteins effectively but also preserved their functional integrity during subsequent assays .

Case Study 2: Glycoprotein Interaction Analysis

Research conducted at Creative Biolabs demonstrated that Octyl GlcNAc could mimic glycan structures on glycoproteins, allowing for detailed interaction studies with lectins. The findings revealed significant insights into how glycosylation affects protein-ligand interactions, which is essential for therapeutic antibody development .

Case Study 3: Enzyme Activity Enhancement

A study highlighted by MyBioSource examined the effects of Octyl GlcNAc on cellulase activity. The researchers found that the presence of this compound increased enzyme stability and activity under various conditions, suggesting its potential application in industrial enzyme formulations .

Wirkmechanismus

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers of cell membranes, disrupting the lipid-lipid interactions and solubilizing membrane proteins. This allows for the extraction and purification of these proteins without denaturation . The molecular targets include various membrane-bound proteins and enzymes, and the pathways involved are related to membrane dynamics and protein-lipid interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Alkyl Chain Variations

Alkyl chain length significantly impacts solubility, critical micelle concentration (CMC), and application scope:

| Compound Name | Alkyl Chain | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| Octyl 2-acetamido-2-deoxy-β-D-glucopyranoside | C8 | ~349.4* | Water, Methanol | Membrane protein extraction |

| Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside | C4 | 277.31 | Water, Organic solvents | Enzyme substrate studies |

| Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside | C3 | 263.29 | Polar solvents | Glycosylation reaction intermediates |

*Calculated based on C₁₄H₂₇NO₆.

- Key Insight : Longer alkyl chains (e.g., octyl) increase hydrophobicity, lowering CMC and improving detergent efficacy for membrane systems. Shorter chains (e.g., propyl) favor solubility in polar solvents, suitable for synthetic chemistry .

Anomeric Configuration and Functional Group Modifications

The β-anomeric configuration in Octyl 2-acetamido-2-deoxy-β-D-glucopyranoside ensures stability against enzymatic hydrolysis, unlike α-anomers. Functional group substitutions further diversify applications:

- Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside (CAS: 54400-75-8): The α-configuration and allyl group make it reactive in radical-mediated polymerizations, useful in material science .

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 67909-25-5): The nitrophenyl group acts as a chromogenic leaving group, enabling spectrophotometric detection of glycosidase activity .

- 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide (CAS: 29847-23-2): The azide group facilitates "click chemistry" for bioconjugation, expanding utility in drug delivery systems .

Structural Analogues with Glycan Extensions

- N-Octyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 197390-85-5): The addition of a galactopyranosyl residue at the 3-O position mimics natural glycoconjugates, enhancing specificity in lectin-binding studies .

Biologische Aktivität

Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside (Octyl Glucosamine) is a glycoside derivative that has garnered interest due to its potential biological activities, particularly in drug development and therapeutic applications. This compound is part of a larger class of alkyl glycosides, which are known for their surfactant properties and biocompatibility.

Chemical Structure and Properties

Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside has a molecular formula of CHNO and a molecular weight of approximately 303.39 g/mol. The structure features an octyl group attached to a glucosamine backbone, which imparts unique physical and chemical properties relevant to its biological activity.

Biological Activity Overview

The biological activity of Octyl Glucosamine has been investigated in various studies, focusing on its roles in cellular processes, antimicrobial properties, and potential therapeutic applications.

Antimicrobial Activity

Studies have shown that Octyl Glucosamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, research highlighted its potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes .

Cell Membrane Interaction

The interaction of Octyl Glucosamine with cell membranes is crucial for its biological activity. It has been observed to enhance membrane permeability, which can facilitate drug delivery systems. This property is particularly beneficial in pharmaceutical formulations aimed at improving the bioavailability of therapeutic agents .

Immunomodulatory Effects

Recent studies suggest that Octyl Glucosamine may possess immunomodulatory effects. It has been shown to influence the activity of immune cells, potentially enhancing the immune response against pathogens. This characteristic makes it a candidate for further research in immunotherapy applications .

Data Table: Biological Activities of Octyl Glucosamine

| Activity | Effect | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Membrane Permeability | Enhances drug delivery systems | |

| Immunomodulation | Influences immune cell activity |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, Octyl Glucosamine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established at 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound's surfactant properties contributed significantly to its antibacterial efficacy .

Case Study 2: Drug Delivery System

A formulation study explored the use of Octyl Glucosamine as a carrier for hydrophobic drugs. The results demonstrated that encapsulating drugs within Octyl Glucosamine micelles improved solubility and stability, leading to enhanced cellular uptake in vitro. This finding suggests promising applications in targeted drug delivery systems .

Q & A

Q. What are the established synthetic routes for Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside?

The synthesis typically involves glycosylation reactions using protected glucosamine derivatives. For example, benzyl-protected intermediates (e.g., benzyl 2-acetamido-3,4,6-tri-O-benzyl-β-D-glucopyranoside) are alkylated with octyl bromide under basic conditions, followed by deprotection . Modifications include using allyl or acetyl groups to protect hydroxyl moieties during synthesis . Yields exceeding 90% are achievable with optimized stoichiometry and temperature control .

Q. How is this compound characterized for purity and structural confirmation?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. H and C NMR verify glycosidic bond formation and alkyl chain integration, while High-Resolution MS confirms molecular weight (e.g., 292.37 g/mol for CHO) . High-purity batches (>98%) are essential for reproducible enzymatic studies .

Q. What are its primary applications in glycobiology research?

It serves as a surfactant in membrane protein solubilization and as a glycosyl donor in enzymatic assays. For instance, it stabilizes glycosyltransferases during oligosaccharide synthesis . Its amphiphilic nature facilitates micelle formation, aiding in lipid bilayer studies .

Q. What safety protocols are recommended for handling this compound?

Wear nitrile gloves and eye protection to avoid skin/eye irritation. Store at 2–8°C in airtight containers to prevent hydrolysis. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for enzymatic assays using this compound?

Adjusting pH (6.5–7.5) and temperature (25–37°C) enhances glycosidase activity. For example, fluorogenic derivatives (e.g., 4-methylumbelliferyl analogs) enable real-time monitoring of β-N-acetylglucosaminidase activity in leukocyte lysates . Include 0.1% Triton X-100 to improve substrate solubility .

Q. What strategies resolve contradictions in enzymatic activity data across studies?

Discrepancies may arise from impurities in the compound or assay conditions. Validate purity via HPLC (>99%) and standardize buffer systems (e.g., 50 mM sodium acetate, 100 mM NaCl). Cross-reference results with alternative substrates (e.g., p-nitrophenyl derivatives) .

Q. How is this compound utilized in click chemistry for bioconjugation?

Its azide derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 2-acetamido-2-deoxy-β-D-glucopyranosyl azide reacts with alkyne-tagged proteins for site-specific labeling . Optimize reaction times (1–4 hours) and copper concentrations (1 mM) to minimize protein denaturation .

Q. How does the octyl chain length compare to other alkyl glucosides in surfactant properties?

The octyl group balances hydrophilicity and lipophilicity, with a critical micelle concentration (CMC) of ~20 mM, lower than decyl (CMC ~5 mM) but higher than hexyl (CMC ~60 mM). This makes it ideal for solubilizing membrane proteins without excessive denaturation .

Q. What analytical challenges arise in quantifying its degradation products?

Hydrolysis under acidic conditions generates 2-acetamido-2-deoxy-D-glucose, detectable via LC-MS/MS. Use reverse-phase C18 columns and a water-acetonitrile gradient (0.1% formic acid) for separation. Degradation rates increase at pH < 5 .

Q. How does structural modification (e.g., acetylation) impact its function in glycosylation?

Acetylation at C3/C6 positions (e.g., 3,4,6-tri-O-acetyl derivatives) enhances stability during glycosyltransferase reactions. However, over-acetylation reduces water solubility, requiring co-solvents like DMSO (≤10% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.